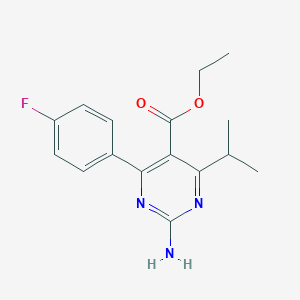

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

Description

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is a pyrimidine derivative with a fluorine-substituted aromatic ring, an isopropyl group at position 6, and an amino group at position 2. This compound is a key intermediate in synthesizing statins, particularly rosuvastatin, and is classified as a controlled product due to its specialized handling requirements . Its molecular formula is inferred as C₁₆H₁₉FN₄O₂ (molecular weight ~341.35 g/mol), derived from structural analogs and substituent analysis (see Table 1).

Properties

IUPAC Name |

ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-4-22-15(21)12-13(9(2)3)19-16(18)20-14(12)10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXLISAWVGPSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648355 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712320-67-7 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Thiomethyl Precursor

Reaction of ethyl isobutyrylacetate (2.11 g) with 4-fluorobenzaldehyde (1.613 g) in isopropanol catalyzed by piperidine (72 μL) and acetic acid (42 μL) yields ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate (95% yield). Subsequent treatment with S-methylisothiourea hydrogen sulfate in hexamethylphosphoramide (HMPA) at 100°C for 22 hours installs the thiomethyl group, achieving 67% yield after purification.

Oxidation and Amination

The thiomethyl intermediate undergoes oxidation with ammonium peroxomolybdate (8.62 g) and hydrogen peroxide (145.15 g) in dichloromethane at 20–35°C for 19–21.5 hours. This generates a methylsulfonyl intermediate, which is displaced by aqueous ammonia at 50°C to furnish the 2-amino derivative.

Key Challenges :

-

Oxidant Safety : Hydrogen peroxide requires careful handling to avoid exothermic runaway.

-

Solvent Compatibility : Dichloromethane effectively solubilizes both polar and nonpolar intermediates but necessitates strict temperature control during distillation.

Direct Amination Using Cyanamide: pH-Dependent Selectivity

Patent EP1194414B1 discloses a method where ethyl 2-[1-amino-1-(4-fluorophenyl)methylene]-4-isopropyl-3-oxopentanoate reacts with cyanamide at pH 4–7 and 40–100°C. The amino group is introduced via nucleophilic attack on the activated methylene carbon, achieving 63% yield with minimal byproducts.

Critical Parameters :

-

pH Optimization : Below pH 4, protonation of cyanamide inhibits reactivity; above pH 7, competing hydrolysis dominates.

-

Catalyst Role : Aliquat 336 (21.0 g) enhances phase transfer in biphasic systems, improving reaction homogeneity.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

The guanidine condensation route is favored for large-scale production due to its simplicity and high yield. However, DMF replacement with greener solvents like 2-methyltetrahydrofuran remains an active research area. Thiomethyl substitution, while lengthier, offers superior control over regiochemistry, critical for API manufacturing. Direct amination’s reliance on cyanamide necessitates stringent pH monitoring, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticonvulsant Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is recognized as an intermediate in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. Its structural characteristics suggest potential anticonvulsant properties, which are being explored in various studies focusing on drug formulation and efficacy against epilepsy .

2. Drug Development

The compound is utilized in the development of generic drugs, particularly through Abbreviated New Drug Applications (ANDAs) filed with the FDA. Its role as an impurity marker in Rosuvastatin formulations underscores its importance in quality control and regulatory compliance during drug production .

Toxicological Studies

Toxicity assessments are critical for any pharmaceutical compound. Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is involved in toxicity studies that evaluate the safety profiles of drug formulations containing Rosuvastatin. These studies help establish safe dosage levels and identify potential side effects associated with its use .

Analytical Applications

1. Quality Control

In pharmaceutical manufacturing, this compound serves as a reference standard for analytical methods employed to ensure the quality and consistency of drug products. It plays a vital role in validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

2. Research and Development

The compound is also utilized in academic and industrial research settings to explore new therapeutic avenues and chemical modifications that could enhance its pharmacological profile. Studies often focus on structure-activity relationships (SAR) to optimize efficacy and minimize adverse effects .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s structural analogs differ primarily in substituents at position 2 of the pyrimidine ring, which influence molecular weight, solubility, and biological activity. Key comparisons include:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Physical and Chemical Properties

- Fluorophenyl and Isopropyl Groups : The 4-fluorophenyl and isopropyl groups contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

- Sulfonamide/Sulfonyl Derivatives : Compounds with -SO₂CH₃ or -NHSO₂CH₃ substituents exhibit higher molecular weights and altered crystal packing, as observed in crystallographic studies .

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate (CAS No. 712320-67-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18FN3O2

- Molecular Weight : 303.33 g/mol

- IUPAC Name : Ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate

- CAS Number : 712320-67-7

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate exhibits several biological activities:

- Antineoplastic Activity : Research indicates that compounds with similar pyrimidine structures can exhibit significant antitumor effects. For instance, studies on related pyrimidine derivatives have shown promising results in inhibiting tumor growth in vivo and in vitro. Encapsulated forms of related compounds demonstrated cytotoxicity against cancer cell lines, suggesting that ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate may act similarly by interfering with cancer cell viability through apoptosis or cell cycle arrest mechanisms .

- VEGFR Inhibition : The compound's structural features suggest potential activity against vascular endothelial growth factor receptors (VEGFR), which are critical in tumor angiogenesis. Inhibitors of VEGFR can disrupt blood supply to tumors, thus inhibiting their growth .

- Anticonvulsant Properties : Some studies categorize this compound within the class of anticonvulsants, indicating possible neurological applications. The mechanism may involve modulation of neurotransmitter release or inhibition of excitatory pathways .

Antitumor Efficacy

A notable study assessed the antitumor efficacy of a pyrimidine derivative encapsulated in liposomes against sarcoma 180 tumors in mice. The encapsulated compound showed a significant reduction in tumor volume compared to controls, emphasizing the importance of formulation in enhancing bioavailability and therapeutic efficacy .

| Treatment Type | Tumor Inhibition Rate (%) |

|---|---|

| Encapsulated Pyrimidine | 66.47 ± 26.8 |

| Free Compound | 50.46 ± 16.24 |

| 5-Fluorouracil | 14.47 ± 9.22 |

This data illustrates the enhanced effectiveness of the encapsulated form, likely due to improved delivery and reduced systemic toxicity.

Selectivity Studies

In vitro studies involving various cancer cell lines have shown that derivatives similar to ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate exhibit selective cytotoxicity against cancerous cells while sparing non-tumorigenic cells. For instance, a related compound demonstrated an IC50 value of 0.66 μM against MCF-7 breast cancer cells, highlighting its potential as a targeted therapy .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate?

Methodological Answer: The compound can be synthesized via multicomponent reactions such as the Biginelli reaction ( ). Key steps include:

Condensation : Mixing an aldehyde (e.g., 4-fluorobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative in a one-pot reaction.

Cyclization : Using catalysts like HCl or Lewis acids (e.g., FeCl₃) to promote pyrimidine ring formation.

Functionalization : Introducing the isopropyl group via alkylation or substitution reactions.

Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction temperature (80–120°C) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use /-NMR to confirm substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 6.5–7.5 ppm) .

- X-Ray Crystallography : Employ SHELX (for structure refinement) and ORTEP (for visualization) to determine bond lengths, angles, and packing motifs. For example, reports a monoclinic crystal system with space group P2₁/c .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 348.15) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous displacement parameters?

Methodological Answer:

- Refinement Checks : Use SHELXL () to iteratively refine anisotropic displacement parameters. Compare results with alternative software (e.g., OLEX2 ) to identify systematic errors.

- Hydrogen Bond Analysis : Apply graph-set analysis () to validate intermolecular interactions (e.g., N–H⋯O bonds forming motifs). Discrepancies may arise from disordered solvent molecules or twinning .

- Validation Tools : Cross-reference with the IUCr CheckCIF database to flag outliers in bond geometry .

Q. What strategies optimize regioselectivity during pyrimidine ring functionalization?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -SO₂Me in ) to guide substitution at the 2- or 4-positions.

- Microwave-Assisted Synthesis : Enhance reaction control to minimize side products (e.g., isomerization of the isopropyl group) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on Fukui indices .

Q. How do hydrogen bonding and ring puckering influence the compound’s solid-state properties?

Methodological Answer:

- Hydrogen Bond Networks : Analyze via Mercury or CrystalExplorer (). For example, the amino group forms N–H⋯O bonds with adjacent carboxylate moieties, stabilizing layered packing .

- Ring Puckering : Quantify using Cremer-Pople parameters (). A six-membered pyrimidine ring typically exhibits a chair conformation, but substituents (e.g., isopropyl) may induce boat distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.